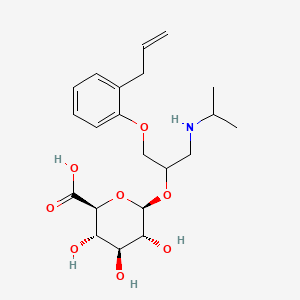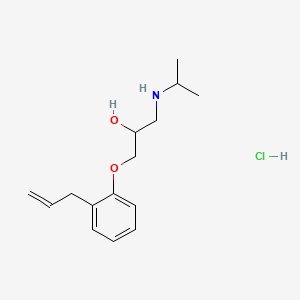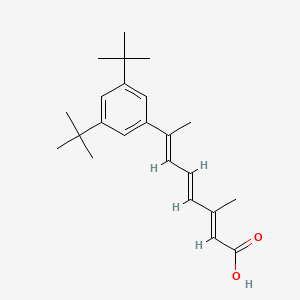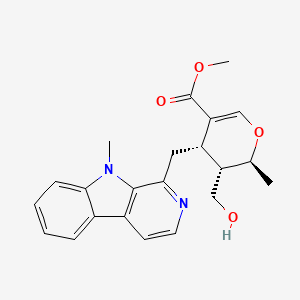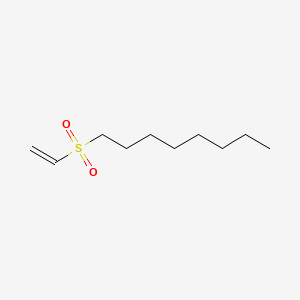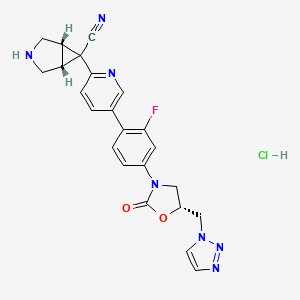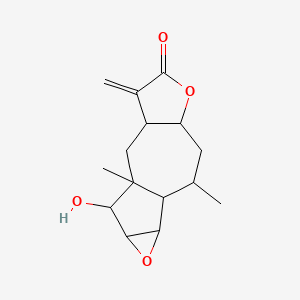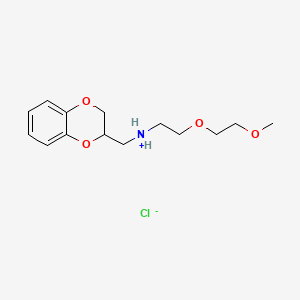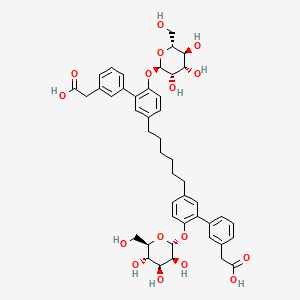
Bimosiamose
Vue d'ensemble
Description
TBC-1269, également connu sous le nom de Bimosiamose, est un antagoniste pan-sélectine non oligosaccharidique. Il est connu pour sa capacité à inhiber l'interaction entre les sélectines et leurs ligands, qui joue un rôle crucial dans la réponse inflammatoire. Les sélectines sont des molécules d'adhésion cellulaire qui permettent le roulement initial des leucocytes sur l'endothélium, une étape cruciale dans le recrutement des leucocytes vers les sites d'inflammation .
Applications De Recherche Scientifique
TBC-1269 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study selectin-mediated cell adhesion and the development of selectin inhibitors.
Biology: TBC-1269 is employed in research on leukocyte recruitment and the inflammatory response.
Medicine: The compound has potential therapeutic applications in treating inflammatory diseases by inhibiting leukocyte recruitment.
Industry: TBC-1269 is used in the development of anti-inflammatory drugs and as a reference compound in pharmaceutical research
Mécanisme D'action
Target of Action
Bimosiamose is a synthetic pan-selectin antagonist that primarily targets E-, P-, and L-selectin . These selectins play a crucial role in the adhesion of neutrophils, eosinophils, and lymphocytes under static and dynamic flow conditions .
Mode of Action
This compound operates by inhibiting the initial rolling phase of immune cell recruitment, which is mediated by its targets, the E-, P-, and L-selectins . This inhibition blocks the adhesion of neutrophils, eosinophils, and lymphocytes, thereby reducing inflammation .
Biochemical Pathways
It is known that the drug’s action on selectins disrupts the recruitment and activation of inflammatory cells . This disruption can lead to downstream effects such as reduced inflammation.
Pharmacokinetics
The pharmacokinetics of this compound have been studied in healthy males. After intravenous administration, the maximum plasma concentration was achieved within 0.36 hours, and the elimination half-life was approximately 4.1 hours . The systemic bioavailability of this compound after inhalation is low .
Result of Action
This compound has shown anti-inflammatory efficacy in various animal models, including models of lung inflammation . In a clinical trial involving patients with chronic obstructive pulmonary disease (COPD), treatment with this compound led to a reduction in the absolute numbers of non-squamous cells, neutrophils, lymphocytes, eosinophils, and macrophages, as well as a decrease in the levels of interleukin-8, matrix-metalloproteinase-9, and myeloperoxidase .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the method of administration can affect the drug’s efficacy. In a clinical trial, this compound was inhaled by patients using a breath-actuated nebulizer for 28 days, which led to an attenuation of airway inflammation . .
Orientations Futures
Bimosiamose has been found to be effective in a human allergen challenge model of asthma, demonstrating the clinical efficacy of selectin-antagonists as a novel therapeutic strategy in asthma . It has been suggested that cell migration inhibitors like this compound will transform the way in which many human inflammatory diseases and cancers are treated .
Analyse Biochimique
Biochemical Properties
Bimosiamose plays a crucial role in biochemical reactions by inhibiting selectins, which are cell adhesion molecules involved in the inflammatory response. It interacts with E-selectin, P-selectin, and L-selectin, with inhibition constants (IC50) of 88 µM, 20 µM, and 86 µM, respectively . These interactions prevent the binding of leukocytes to the endothelium, thereby reducing leukocyte migration to sites of inflammation.
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It reduces the adhesion of HL-60 cells to E- and P-selectin, which is crucial for leukocyte migration . In patients with chronic obstructive pulmonary disease (COPD), this compound inhalation led to a reduction in the absolute numbers of non-squamous cells, neutrophils, lymphocytes, eosinophils, and macrophages in induced sputum . This indicates its potential to attenuate airway inflammation and improve lung function.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to selectins, thereby inhibiting their interaction with leukocytes. This inhibition prevents the rolling and adhesion of leukocytes on the endothelium, a critical step in the inflammatory response. By blocking these interactions, this compound reduces leukocyte migration and subsequent inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. In a Phase I trial, this compound was administered by inhalation to healthy males, and it was well tolerated up to a dose of 70 mg . The compound was detected in plasma at doses of 50 mg or higher, indicating its systemic bioavailability. Over a 28-day period, this compound inhalation led to a reduction in inflammatory cells and markers in COPD patients .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of this compound have been associated with a greater reduction in inflammatory markers and cells. At the highest dose of 140 mg in a dose-escalation study, adverse events were more frequent . This suggests a threshold effect, where the benefits of this compound are maximized at certain dosages, beyond which adverse effects may occur.
Metabolic Pathways
This compound is involved in metabolic pathways related to inflammation. It interacts with selectins, which are key players in the inflammatory response. By inhibiting selectins, this compound affects the metabolic flux of inflammatory cells, reducing their migration and activity at sites of inflammation .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through inhalation. It is administered via a nebulizer, allowing for direct delivery to the respiratory tract . This method of administration ensures that this compound reaches the target tissues effectively, reducing systemic exposure and potential side effects.
Subcellular Localization
The subcellular localization of this compound is primarily within the respiratory tract when administered by inhalation. It targets the endothelial cells lining the airways, where it inhibits selectin-mediated leukocyte adhesion . This localization is crucial for its anti-inflammatory effects, as it directly impacts the sites of inflammation in the respiratory system.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du TBC-1269 implique plusieurs étapes clés :
Condensation de Friedel-Crafts : Le processus commence par la condensation de Friedel-Crafts de l'acide 2-(2'-méthoxybiphényl-3-yl)acétique avec le dichlorure d'adipoyle en présence de chlorure d'aluminium dans le dichlorométhane. Cette réaction forme un adduit.
Réduction : L'adduit subit une réduction des deux groupes carbonyles en utilisant de l'hydroxyde de lithium et de l'hydrazine, ou alternativement avec du triéthylsilane, de l'acide trifluoroacétique et de l'éthérate de trifluorure de bore, ou avec de l'hydrogène, de l'hydroxyde de palladium et du tribromure de bore.
Clivage des groupes méthoxy : Les groupes méthoxy sont clivés en utilisant du tribromure de bore dans le dichlorométhane pour obtenir un composé bis phénolique.
Condensation avec l'alpha-D-mannose pentaacétate : Le composé bis phénolique est ensuite condensé avec l'alpha-D-mannose pentaacétate en utilisant de l'éthérate de trifluorure de bore dans le dichloroéthane pour former un bis glycoside.
Méthodes de production industrielle
La production industrielle du TBC-1269 suit des voies de synthèse similaires, mais elle est optimisée pour la production à grande échelle. Cela implique l'utilisation de réacteurs automatisés et de procédés à flux continu pour garantir un rendement élevé et une pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Le TBC-1269 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Des réactions de substitution peuvent se produire, en particulier impliquant les groupes phénoliques et glycosidiques.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogénoalcanes et les chlorures d'acyle.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
Le TBC-1269 présente un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier l'adhésion cellulaire médiée par les sélectines et le développement d'inhibiteurs des sélectines.
Biologie : Le TBC-1269 est utilisé dans la recherche sur le recrutement des leucocytes et la réponse inflammatoire.
Médecine : Le composé présente des applications thérapeutiques potentielles dans le traitement des maladies inflammatoires en inhibant le recrutement des leucocytes.
Industrie : Le TBC-1269 est utilisé dans le développement de médicaments anti-inflammatoires et comme composé de référence dans la recherche pharmaceutique
Mécanisme d'action
Le TBC-1269 exerce ses effets en inhibant l'interaction entre les sélectines et leurs ligands. Cette inhibition empêche le roulement initial des leucocytes sur l'endothélium, réduisant ainsi le recrutement des leucocytes vers les sites d'inflammation. Les cibles moléculaires du TBC-1269 comprennent l'E-sélectine, la P-sélectine et la L-sélectine, avec des concentrations inhibitrices (IC50) de 88 micromolaires, 20 micromolaires et 86 micromolaires, respectivement .
Comparaison Avec Des Composés Similaires
Composés similaires
GMI-1070 : Un autre antagoniste pan-sélectine ayant des propriétés anti-inflammatoires similaires.
Uproleselan : Un antagoniste spécifique de l'E-sélectine utilisé dans le traitement de la leucémie myéloïde aiguë.
Rivipansel : Un antagoniste pan-sélectine utilisé dans le traitement des crises vaso-occlusives de la drépanocytose.
Unicité du TBC-1269
Le TBC-1269 est unique en raison de sa structure non oligosaccharidique, qui le distingue des autres antagonistes des sélectines qui sont généralement des oligosaccharides. Cette structure unique contribue à ses propriétés de liaison spécifiques et à ses effets anti-inflammatoires .
Propriétés
IUPAC Name |
2-[3-[5-[6-[3-[3-(carboxymethyl)phenyl]-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hexyl]-2-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H54O16/c47-23-35-39(53)41(55)43(57)45(61-35)59-33-15-13-25(19-31(33)29-11-5-9-27(17-29)21-37(49)50)7-3-1-2-4-8-26-14-16-34(60-46-44(58)42(56)40(54)36(24-48)62-46)32(20-26)30-12-6-10-28(18-30)22-38(51)52/h5-6,9-20,35-36,39-48,53-58H,1-4,7-8,21-24H2,(H,49,50)(H,51,52)/t35-,36-,39-,40-,41+,42+,43+,44+,45+,46+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWCQJDEHXJHRI-XJMXIVSISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)OC6C(C(C(C(O6)CO)O)O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C2=C(C=CC(=C2)CCCCCCC3=CC(=C(C=C3)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=CC=CC(=C5)CC(=O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H54O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048783 | |
| Record name | Bimosiamose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
862.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187269-40-5 | |
| Record name | Bimosiamose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187269-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bimosiamose [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187269405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bimosiamose | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06197 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bimosiamose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIMOSIAMOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97B5KCW80W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



